

# DSSO cross-linker fragmentation pattern in mass spectrometry

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## Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of the DSSO Cross-linker

## Introduction

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes. A significant advancement in this field has been the development of MS-cleavable cross-linkers, which simplify the complex spectra typically generated from cross-linked peptides.

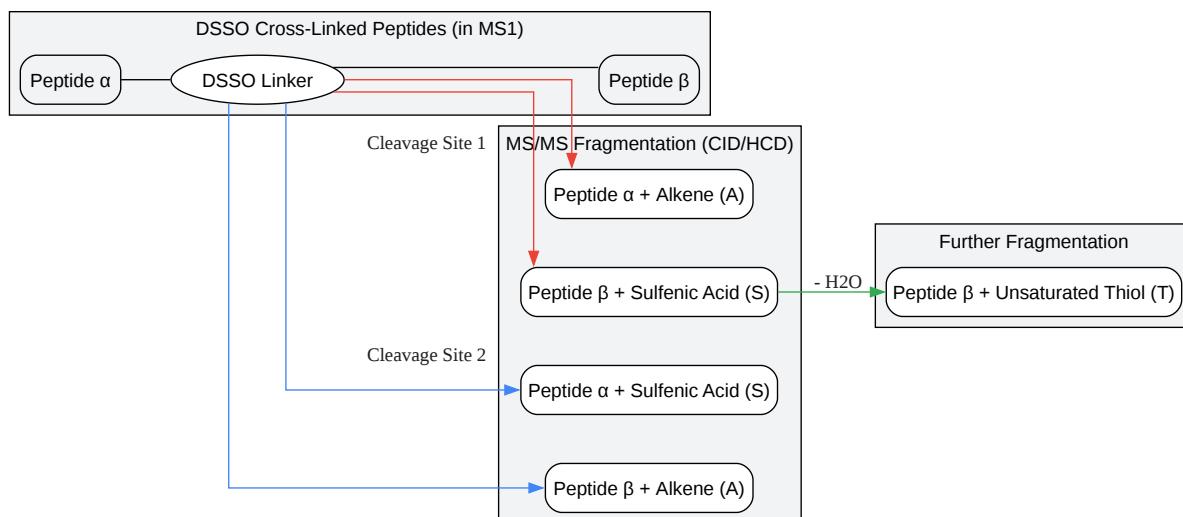
**Disuccinimidyl sulfoxide** (DSSO) is a prominent member of this class of reagents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

DSSO is a homobifunctional, amine-reactive cross-linker featuring N-hydroxysuccinimide (NHS) esters that covalently bind to primary amines, such as the side chain of lysine residues and protein N-termini.[\[2\]](#)[\[4\]](#) Its key feature is a sulfoxide-containing spacer arm that is labile under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) conditions in a mass spectrometer.[\[1\]](#)[\[5\]](#)[\[6\]](#) This targeted fragmentation at the cross-linker, rather than the peptide backbone, uncouples the linked peptides in the gas phase. This process generates a unique and predictable signature in the MS/MS spectrum, which greatly simplifies data acquisition and analysis, enabling high-confidence identification of cross-linked peptides.[\[1\]](#)[\[7\]](#)

## DSSO Structure and Fragmentation Mechanism

The power of DSSO lies in its chemical structure, which contains two symmetric, MS-labile carbon-sulfur (C-S) bonds adjacent to a central sulfoxide group.<sup>[1][8]</sup> During MS/MS analysis, these bonds preferentially cleave at lower fragmentation energies than the amide bonds of the peptide backbone.<sup>[5]</sup>

This cleavage separates the cross-linked peptide pair and leaves behind characteristic mass modifications, or "stubs," on each of the constituent peptides. The fragmentation of the symmetric DSSO linker is asymmetric, producing two distinct remnant masses.<sup>[9]</sup>



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**Figure 1:** DSSO structure and fragmentation pathway.

The primary cleavage products are an alkene (A) modification and a sulfenic acid (S) modification. The sulfenic acid remnant can subsequently undergo a neutral loss of water ( $\text{H}_2\text{O}$ ) to form a more stable unsaturated thiol (T) modification.[1][9][10]

## Quantitative Data on DSSO Fragments

The precise mass additions of the DSSO remnants are critical for identifying cross-linked peptides. These values are used by search algorithms to find characteristic patterns in the MS2 spectra.

Fragment Remnant	Name	Chemical Formula	Monoisotopic Mass (Da)
A	Alkene	$\text{C}_3\text{H}_2\text{O}$	54.01056
S	Sulfenic Acid	$\text{C}_3\text{H}_4\text{O}_2\text{S}$	103.99320
T	Unsaturated Thiol	$\text{C}_3\text{H}_2\text{SO}$	85.98264

Table 1: Mass modifications of DSSO remnants following CID/HCD fragmentation.[10][11]

## Signature Fragmentation Patterns by Cross-link Type

The cross-linking reaction can result in three distinct types of modified peptides, each producing a unique fragmentation pattern in the MS/MS spectrum.[1][10]

### Inter-linked Peptides (Type 2)

These are the most informative species for structural studies, representing a covalent link between two different peptide chains ( $\alpha$  and  $\beta$ ).

- MS/MS Signature: Cleavage of the two symmetric C-S bonds in the DSSO linker produces two pairs of signature ions. If peptides  $\alpha$  and  $\beta$  have different sequences, four distinct fragment ions will be observed in the MS2 spectrum.[1][5][10] This is often referred to as a "doublet of doublets."
  - Pair 1: Peptide  $\alpha$  + Alkene (A) / Peptide  $\beta$  + Sulfenic Acid (S)

- Pair 2: Peptide  $\alpha$  + Sulfenic Acid (S) / Peptide  $\beta$  + Alkene (A)
- Data Analysis: The characteristic mass difference between the fragments in a doublet (e.g., between the S and A/T modified versions of the same peptide) is used to trigger subsequent MS3 fragmentation for sequencing.[\[12\]](#) The sum of the masses of a fragment pair (e.g.,  $\alpha$ -A and  $\beta$ -S) equals the mass of the original precursor ion.[\[10\]](#)

## Dead-end (Mono-linked) Peptides (Type 0)

This occurs when one NHS ester of DSSO reacts with a peptide, while the other end is hydrolyzed and does not form a covalent bond.

- MS/MS Signature: The fragmentation of the linker results in two daughter ions originating from the same parent peptide.[\[10\]](#)
  - Ion 1: Peptide  $\alpha$  + Alkene (A)
  - Ion 2: Peptide  $\alpha$  + Sulfenic Acid (S)
- Data Analysis: This creates a distinct doublet in the MS2 spectrum, with a mass difference corresponding to the difference between the S and A remnants.

## Intra-linked Peptides (Type 1)

These are formed when DSSO links two residues within the same peptide chain.

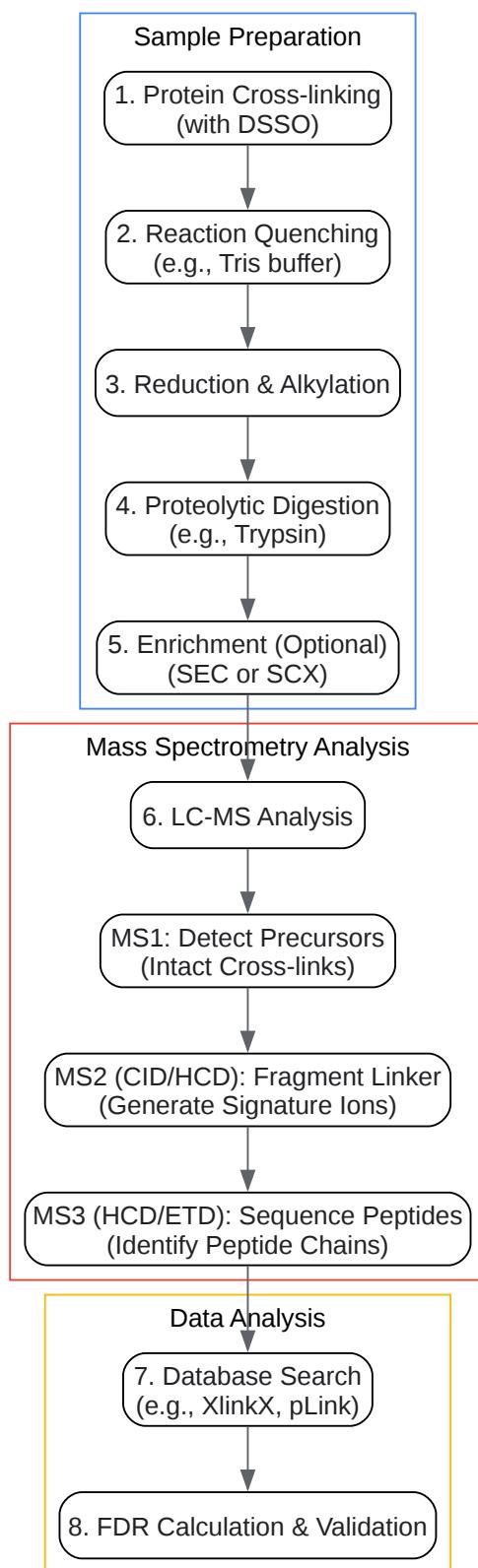
- MS/MS Signature: Upon CID, the DSSO linker cleaves, but the peptide chain remains intact.[\[1\]](#) This results in a fragment ion with the same mass as the precursor, which is not easily distinguished in the MS2 spectrum alone.
- Data Analysis: Identification of intra-linked peptides requires MS3 analysis to sequence the peptide and identify the two modified residues.[\[1\]](#)

Cross-link Type	Precursor Ion	MS2 Signature Ions	Characteristic Mass Difference (Da)
Inter-linked	[ $\alpha$ -DSSO- $\beta$ ]	$\alpha$ -A, $\beta$ -S, $\alpha$ -S, $\beta$ -A	$\Delta(S, A) = 49.98264$
$\alpha$ -A, $\beta$ -T, $\alpha$ -T, $\beta$ -A	$\Delta(T, A) = 31.97208$		
Dead-end	[ $\alpha$ -DSSO-hydrolyzed]	$\alpha$ -A, $\alpha$ -S	$\Delta(S, A) = 49.98264$
$\alpha$ -A, $\alpha$ -T	$\Delta(T, A) = 31.97208$		

Table 2: Summary of signature fragmentation patterns for DSSO cross-linked peptides.[11][13]

## Experimental Protocols and Workflow

A typical XL-MS experiment using DSSO involves protein cross-linking, enzymatic digestion, and a multi-stage mass spectrometry analysis.



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**Figure 2:** General experimental workflow for DSSO XL-MS.

## In Vitro Protein Cross-linking

- Buffer Preparation: Dissolve the protein of interest in a primary amine-free buffer, such as 20 mM HEPES, pH 7.5-8.0. Ensure the protein concentration is in the low micromolar range (e.g., 1-10  $\mu$ M) to favor intramolecular and specific intermolecular cross-linking.
- DSSO Stock Solution: Immediately before use, prepare a fresh stock solution of DSSO (e.g., 25-50 mM) in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[\[2\]](#)
- Reaction: Add the DSSO stock solution to the protein solution to a final concentration typically ranging from 0.5 to 2 mM. Incubate the reaction for 30-60 minutes at room temperature.
- Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

## Sample Preparation for Mass Spectrometry

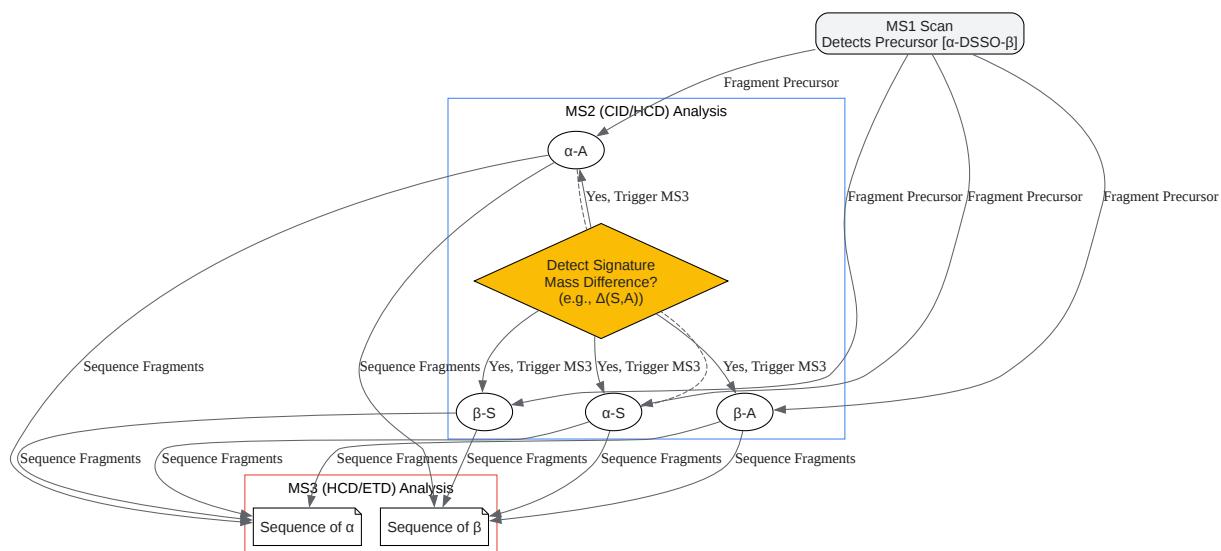
- Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins using 8 M urea or 6 M guanidine-HCl. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
- Digestion: Dilute the sample to reduce the denaturant concentration and perform enzymatic digestion, typically with trypsin, overnight at 37°C.
- Enrichment (Optional): Cross-linked peptides are often low in abundance. To improve detection, samples can be fractionated using size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX), as cross-linked peptides are typically larger and more highly charged than linear peptides.[\[14\]](#)

## Mass Spectrometry Data Acquisition

A multi-stage acquisition strategy is employed, often on an Orbitrap instrument.[\[15\]](#)

- MS1 Scan: A high-resolution survey scan is performed to detect the precursor ions of all peptides, including the intact cross-linked species.

- MS2 Scan (CID/HCD): Precursor ions with charge states of 3+ or higher (a common feature of cross-linked peptides) are selected for fragmentation.[11] A relatively low collision energy (e.g., 25-30% NCE) is used to specifically cleave the DSSO linker while minimizing peptide backbone fragmentation.[11] The instrument detects the signature fragment ions (A, S, and T stubs).
- MS3 Scan (HCD/ETD): The data acquisition software identifies the signature doublets from the MS2 spectrum in real-time. It then selects these specific fragment ions for a further round of fragmentation (MS3) using a higher collision energy (for HCD) or an alternative method like Electron Transfer Dissociation (ETD) to sequence the now-linearized individual peptides. [1][6]

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